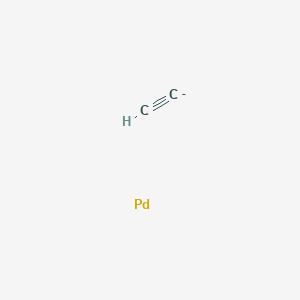

Ethyne;palladium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]

For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .

Industrial Production Methods

In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyne and palladium complexes undergo various types of reactions, including:

Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.

Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.

Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.

Common Reagents and Conditions

Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.

Oxidation: Requires oxygen (O₂) or other oxidizing agents.

Substitution: Involves reagents such as halogens or alkyl halides.

Major Products

Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

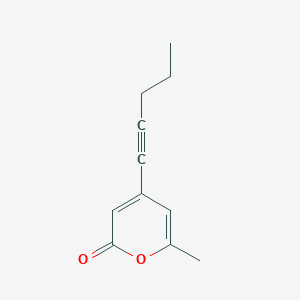

Substitution: Various substituted alkynes depending on the reagents used

Scientific Research Applications

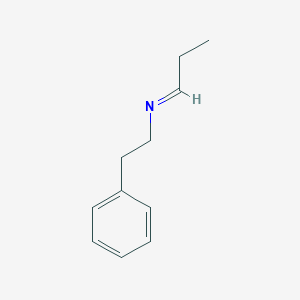

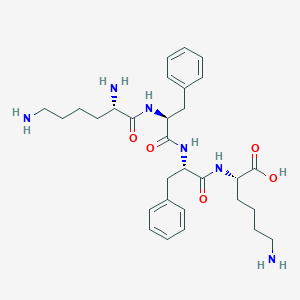

Ethyne and palladium complexes have numerous applications in scientific research:

Mechanism of Action

The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .

Comparison with Similar Compounds

Similar Compounds

Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.

Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.

Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.

Uniqueness

Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .

Properties

CAS No. |

499995-36-7 |

|---|---|

Molecular Formula |

C2HPd- |

Molecular Weight |

131.45 g/mol |

IUPAC Name |

ethyne;palladium |

InChI |

InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |

InChI Key |

YLICMCUQUGYYOR-UHFFFAOYSA-N |

Canonical SMILES |

C#[C-].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)

![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)